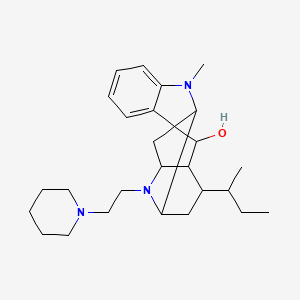
(17R)-4-(2-Piperidinoethyl)-4,21-secoajmalan-17-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(17R)-4-(2-Piperidinoethyl)-4,21-secoajmalan-17-ol: is a complex organic compound with the molecular formula C27H41N3O . This compound is part of the ajmalan family, which is known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (17R)-4-(2-Piperidinoethyl)-4,21-secoajmalan-17-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Ajmalan Core: This step involves constructing the core structure of the ajmalan molecule through a series of cyclization reactions.
Introduction of the Piperidinoethyl Group: The piperidinoethyl group is introduced through a substitution reaction, where a suitable leaving group is replaced by the piperidinoethyl moiety.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and large-scale purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(17R)-4-(2-Piperidinoethyl)-4,21-secoajmalan-17-ol: can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(17R)-4-(2-Piperidinoethyl)-4,21-secoajmalan-17-ol: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (17R)-4-(2-Piperidinoethyl)-4,21-secoajmalan-17-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparación Con Compuestos Similares
(17R)-4-(2-Piperidinoethyl)-4,21-secoajmalan-17-ol: can be compared with other similar compounds in the ajmalan family, such as:
- (2α,17R)-Ajmalan-17-ol
- Ajmaline
- Ajmalicine
These compounds share a similar core structure but differ in their functional groups and specific biological activities. The unique piperidinoethyl group in This compound distinguishes it from other ajmalan derivatives, potentially leading to different pharmacological properties.
Propiedades
Número CAS |
58918-27-7 |
|---|---|
Fórmula molecular |
C27H41N3O |
Peso molecular |
423.6 g/mol |
Nombre IUPAC |
14-butan-2-yl-3-methyl-16-(2-piperidin-1-ylethyl)-3,16-diazapentacyclo[10.3.1.110,13.02,10.04,9]heptadeca-4,6,8-trien-17-ol |
InChI |
InChI=1S/C27H41N3O/c1-4-18(2)19-16-22-25-27(20-10-6-7-11-21(20)28(25)3)17-23(24(19)26(27)31)30(22)15-14-29-12-8-5-9-13-29/h6-7,10-11,18-19,22-26,31H,4-5,8-9,12-17H2,1-3H3 |
Clave InChI |
SUELAGWTBYZFJK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1CC2C3C4(CC(C1C4O)N2CCN5CCCCC5)C6=CC=CC=C6N3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[h]quinazolin-4-amine](/img/structure/B14141054.png)
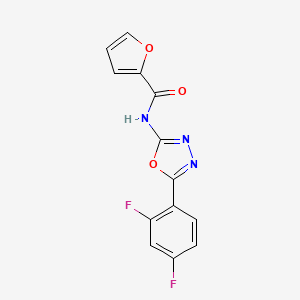
![4-{(E)-[4-(Octyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14141064.png)
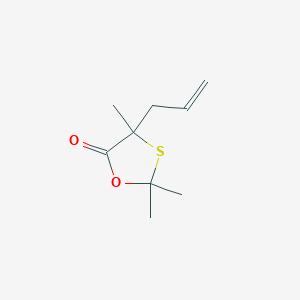
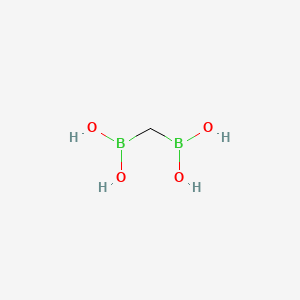
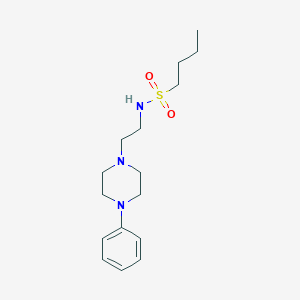
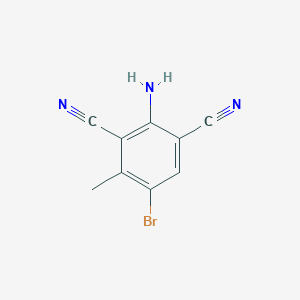
![5-bromo-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14141089.png)
![3-ethyl-2-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]quinazolin-4-one](/img/structure/B14141092.png)
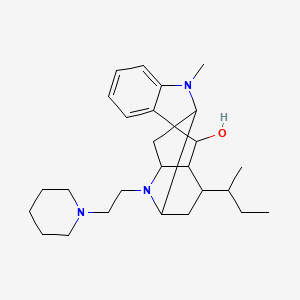
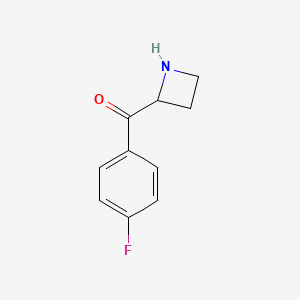

![[(4E)-5-Chloropent-4-en-1-yl]boronic acid](/img/structure/B14141138.png)
